(R)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid is a compound of significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and an amino acid moiety. The unique structural features of this compound make it a valuable subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclobutane derivatives, which are then functionalized to introduce the difluoro and amino groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
®-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the difluorocyclobutyl group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetic acid: This compound shares a similar core structure but differs in the presence of a tert-butoxycarbonyl protecting group.
Cyclobutaneacetic acid, 3,3-difluoro-: Another related compound with a similar cyclobutyl ring structure but lacking the amino group.
Uniqueness
®-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9F2NO2 |
---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)1-3(2-6)4(9)5(10)11/h3-4H,1-2,9H2,(H,10,11)/t4-/m1/s1 |
InChI Key |
WBCIBLSVJVPMDK-SCSAIBSYSA-N |
Isomeric SMILES |
C1C(CC1(F)F)[C@H](C(=O)O)N |
Canonical SMILES |
C1C(CC1(F)F)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.